molecular formula C21H13ClF2N6O3S2 B607900 GX-674 CAS No. 1432913-36-4

GX-674

Cat. No.: B607900
CAS No.: 1432913-36-4
M. Wt: 534.94
InChI Key: NLTQZTZBFNPMDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GX-674 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-amino-1H-benzo[d]imidazole-5-carboxylic acid, which is then coupled with 4-chloro-2,5-difluorophenol under specific reaction conditions to form the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

GX-674 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GX-674 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the properties and functions of sodium channels.

    Biology: Helps in understanding the role of sodium channels in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and neuropathic pain.

    Industry: Utilized in the development of new pain management therapies.

Mechanism of Action

GX-674 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition prevents the initiation and propagation of action potentials in neurons, thereby reducing pain signals. The compound binds to a high-affinity, isoform-selective, and extracellularly accessible site on the voltage-sensor domain 4 (VSD4) of Nav1.7 .

Comparison with Similar Compounds

GX-674 is unique due to its high potency and selectivity for Nav1.7. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

Properties

IUPAC Name

4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTQZTZBFNPMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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